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Isoamyl isobutyrate - 2050-01-3

Isoamyl isobutyrate

Catalog Number: EVT-312770
CAS Number: 2050-01-3
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl isobutyrate, also known as isopentyl isobutyrate, is an ester commonly found in nature. It contributes to the distinctive aromas of various fruits, including bananas [], and is often used as a flavoring agent in the food industry due to its fruity, rum-like odor []. In scientific research, isoamyl isobutyrate serves as a model compound for studying esterification reactions and exploring novel catalytic systems for its synthesis.

Isoamyl Alcohol

Compound Description: Isoamyl alcohol, also known as 3-methyl-1-butanol, is a colorless liquid alcohol. It is a reagent in the synthesis of isoamyl isobutyrate, serving as the alcohol component in esterification reactions. [, , , , , , , , ]

Relevance: Isoamyl alcohol is a direct precursor to isoamyl isobutyrate. It reacts with isobutyric acid in esterification reactions, typically catalyzed by acids, enzymes (like lipase), or solid catalysts, to form the target compound. [, , , , , , , , ]

Isobutyric Acid

Compound Description: Isobutyric acid, also known as 2-methylpropanoic acid, is a carboxylic acid with a pungent odor. It is a key reagent used in the synthesis of isoamyl isobutyrate. [, , , , , , , , ]

Relevance: Isobutyric acid provides the acyl group in the esterification reaction with isoamyl alcohol, leading to the formation of isoamyl isobutyrate. [, , , , , , , , ]

Isoamyl Formate

Compound Description: Isoamyl formate is an ester formed from isoamyl alcohol and formic acid. It contributes to the aroma profile of various fruits. []

Relevance: Isoamyl formate is structurally similar to isoamyl isobutyrate, with both being isoamyl esters. The difference lies in the acyl group, with formate instead of isobutyrate in isoamyl formate. Both compounds contribute to fruit aromas. []

Isoamyl Acetate

Compound Description: Isoamyl acetate is an ester formed from isoamyl alcohol and acetic acid. It is a significant component of banana aroma and is also found in other fruits. [, ]

Isoamyl Propionate

Compound Description: Isoamyl propionate is an ester derived from isoamyl alcohol and propionic acid. It contributes to the fruity aroma profiles of various fruits. []

Relevance: This compound is another example of an isoamyl ester, similar to isoamyl isobutyrate. The key difference lies in the acyl group, with propionate instead of isobutyrate in isoamyl propionate. []

Isoamyl Butyrate

Compound Description: Isoamyl butyrate is an ester formed from isoamyl alcohol and butyric acid. It contributes to the aroma profiles of various fruits. []

Relevance: Isoamyl butyrate is structurally very similar to isoamyl isobutyrate, both being isoamyl esters. The primary difference lies in the acyl group, with butyrate in place of isobutyrate in isoamyl butyrate. []

Isoamyl Isovalerate

Compound Description: Isoamyl isovalerate is an ester derived from isoamyl alcohol and isovaleric acid. It contributes to the fruity and floral aromas of various fruits. []

Relevance: This compound is another example of an isoamyl ester, closely related to isoamyl isobutyrate. It differs by having an isovalerate group instead of isobutyrate as the acyl group. []

Trans-2-hexenal

Compound Description: Trans-2-hexenal is an unsaturated aldehyde responsible for the "green" and "grassy" aromas in fruits and vegetables. In bananas, it is a significant contributor to the aroma of the yellow maturity stage. []

Relevance: While not structurally related to isoamyl isobutyrate, trans-2-hexenal plays a complementary role in the overall aroma profile of bananas, particularly during the yellow maturity stage when isoamyl isobutyrate is also prominent. []

Source and Classification

Isoamyl isobutyrate can be derived from natural sources such as certain fruits or synthesized through chemical processes. It belongs to the class of esters, which are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (–O–). The systematic name for isoamyl isobutyrate is 3-methylbutyl 2-methylpropanoate.

Synthesis Analysis

The synthesis of isoamyl isobutyrate typically involves the esterification reaction between isoamyl alcohol and isobutyric acid. Various methods can be employed for this synthesis:

  • Enzymatic Synthesis: A common method utilizes lipases as biocatalysts. For instance, Rhizomucor miehei lipase has been used effectively in n-hexane to catalyze the esterification reaction. The optimal conditions for this enzymatic process include maintaining a specific temperature and substrate concentration to maximize yield .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by applying microwave energy during the esterification process. Studies have shown that using microwave irradiation can significantly improve the efficiency of lipase-catalyzed reactions .
  • Chemical Synthesis: Traditional chemical methods involve heating isoamyl alcohol and isobutyric acid in the presence of an acid catalyst, such as sulfuric acid, to promote the reaction.

Technical Parameters

  • Temperature: Optimal temperatures generally range from 40°C to 60°C.
  • Reaction Time: The duration can vary but often falls between 1 to 3 hours depending on the method used.
  • Substrate Concentration: Concentrations are typically maintained in the range of 2 M to 3 M for effective conversion rates .
Molecular Structure Analysis

Isoamyl isobutyrate has a molecular formula of C₇H₁₄O₂, with a molar mass of approximately 130.19 g/mol. The structure consists of a branched chain with a methyl group attached to both the alcohol and acid components:

  • Structural Formula:
C5H11OH+C4H8O2C7H14O2+H2O\text{C}_5\text{H}_{11}\text{OH}+\text{C}_4\text{H}_8\text{O}_2\rightarrow \text{C}_7\text{H}_{14}\text{O}_2+\text{H}_2\text{O}

This reaction illustrates the formation of isoamyl isobutyrate through esterification, where water is eliminated as a byproduct.

Relevant Data

  • Boiling Point: Approximately 170°C
  • Density: About 0.87 g/cm³
  • Refractive Index: Typically around 1.417
Chemical Reactions Analysis

Isoamyl isobutyrate participates in various chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, isoamyl isobutyrate can undergo hydrolysis to regenerate isoamyl alcohol and isobutyric acid.
    C7H14O2+H2OC5H11OH+C4H8O2\text{C}_7\text{H}_{14}\text{O}_2+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_{11}\text{OH}+\text{C}_4\text{H}_8\text{O}_2
  2. Transesterification: This process involves exchanging the alkoxy group of isoamyl isobutyrate with another alcohol, which can modify its properties for various applications.

Technical Details

  • Hydrolysis typically requires elevated temperatures and can be catalyzed by strong acids or bases.
  • Reaction kinetics may vary based on solvent choice and substrate concentrations.
Mechanism of Action

The mechanism for the formation of isoamyl isobutyrate through enzymatic catalysis involves several steps:

  1. Substrate Binding: The lipase enzyme binds to both isoamyl alcohol and isobutyric acid at its active site.
  2. Formation of Enzyme-Substrate Complex: The enzyme facilitates the nucleophilic attack by the alcohol on the carbonyl carbon of the acid.
  3. Transition State Formation: A tetrahedral intermediate forms, leading to the breakdown of this complex.
  4. Product Release: Isoamyl isobutyrate is released along with water, regenerating the enzyme for further catalytic cycles.

This mechanism highlights the specificity and efficiency of lipase enzymes in catalyzing esterification reactions under mild conditions.

Physical and Chemical Properties Analysis

Isoamyl isobutyrate exhibits several notable physical and chemical properties:

  • Appearance: Colorless liquid with a fruity odor.
  • Solubility: Soluble in organic solvents like ethanol and ether but insoluble in water.
  • Stability: Generally stable under normal conditions but may hydrolyze in acidic or basic environments.

Relevant Data

  • Flash Point: Approximately 60°C
  • Viscosity: Low viscosity, typical for esters.
Applications

Isoamyl isobutyrate finds extensive applications across various industries:

  • Food Industry: Used as a flavoring agent due to its pleasant fruity aroma, particularly in confectionery and beverages.
  • Fragrance Industry: Incorporated into perfumes and cosmetic products for its desirable scent profile.
  • Chemical Industry: Serves as an intermediate in synthesizing other chemicals and esters.

Furthermore, ongoing research explores its potential use as a biodegradable solvent or plasticizer in materials science.

Introduction to Isoamyl Isobutyrate

Chemical Identity and Structural Characteristics

Isoamyl isobutyrate (systematic name: 3-methylbutyl 2-methylpropanoate) is a branched-chain ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Structurally, it is formed through the esterification reaction between isoamyl alcohol (3-methyl-1-butanol) and isobutyric acid (2-methylpropanoic acid), resulting in the characteristic ester functional group (-COO-) that defines its chemical behavior [9] [10]. The compound's branched alkyl chains contribute significantly to its physicochemical properties, including its relatively low boiling point and hydrophobic character.

Table 1: Physicochemical Properties of Isoamyl Isobutyrate

PropertyValueMeasurement Conditions
Molecular FormulaC₉H₁₈O₂-
Molecular Weight158.24 g/mol-
AppearanceColorless liquidAmbient temperature
Boiling Point169-171°CAt 1 atm
Density0.86 g/cm³20°C
Refractive Index1.405-1.41020°C (n20/D)
Solubility in WaterInsolubleAmbient temperature
Solubility in Organic SolventsMiscible with ethanol, diethyl ether, and most nonpolar solvents-

The compound's hydrophobic nature stems from its branched hydrocarbon chains, which limit hydrogen bonding capability with water molecules. This property explains its insolubility in aqueous systems and excellent miscibility with organic solvents like hexane and toluene [6]. Spectroscopic identifiers include the characteristic carbonyl stretching vibration (C=O) at approximately 1740 cm⁻¹ in infrared spectroscopy and distinct NMR signals: ¹H NMR typically shows doublets for the isobutyrate methyl groups (δ 1.10-1.15 ppm) and multiplets for the isoamyl methylene and methine protons (δ 1.60-1.70 and 2.50-2.60 ppm, respectively) [7] [9]. The canonical SMILES representation O=C(OCCC(C)C)C(C)C precisely encodes its structural connectivity, while the InChIKey VFTGLSWXJMRZNB-UHFFFAOYSA-N provides a standardized digital identifier for database searching and computational studies [9].

Natural Occurrence vs. Synthetic Production

Natural Occurrence:

Isoamyl isobutyrate occurs naturally in banana cultivars (Musa spp.) and contributes to their characteristic aroma profile. Traces have also been identified in pear varieties (Pyrus communis) and certain fermented beverages, where it forms during microbial metabolism. However, extraction from natural sources remains commercially impractical due to extremely low yields. For instance, obtaining 1 kilogram of pure isoamyl isobutyrate would require processing several tons of fruit material, making this approach economically nonviable for industrial applications [5] [7].

Synthetic Production:

The limitations of natural extraction have driven the development of efficient synthetic routes:

  • Chemical Synthesis: Conventional production employs acid-catalyzed esterification (typically sulfuric or p-toluenesulfonic acid) between isoamyl alcohol and isobutyric acid under elevated temperatures (110-130°C). While this method delivers high yields (>90%), it suffers from several drawbacks: energy-intensive conditions, requirement for corrosion-resistant equipment, generation of undesirable byproducts, and challenges in achieving "natural" classification for regulatory purposes [5].

  • Enzymatic Synthesis: Biocatalytic routes using immobilized lipases (e.g., Rhizomucor miehei lipase, Lipozyme® IM-20) have gained prominence as sustainable alternatives. These reactions proceed under mild conditions (ambient to 40°C) in nonaqueous media (e.g., hexane) or solvent-free systems. Response Surface Methodology (RSM) optimization has demonstrated that isoamyl isobutyrate synthesis achieves >95% conversion at enzyme/substrate (E/S) ratios of 10-15 g/mol and substrate concentrations of 1.5-2.0 M within 20-24 hours. This enzymatic approach aligns with "green chemistry" principles by reducing energy consumption, minimizing waste, and qualifying the product as "natural" under FDA and EU regulations when using bio-based substrates [5].

  • Feedstock Considerations: Isobutyric acid, a key precursor, derives from both petrochemical routes (oxidation of isobutyraldehyde) and biological routes (anaerobic fermentation of organic waste). The latter approach supports circular economy models by valorizing waste streams into valuable flavor compounds [2].

Table 2: Comparison of Isoamyl Isobutyrate Production Methods

ParameterChemical SynthesisEnzymatic Synthesis
CatalystMineral acids (H₂SO₄, p-TSA)Immobilized lipases
Temperature Range110-130°C25-40°C
Reaction Time4-8 hours18-30 hours
Yield90-95%85-98%
"Natural" ClassificationGenerally not achievedAchievable with natural substrates
ByproductsSulfonates, dehydration productsMinimal (water only)
Downstream ProcessingComplex (neutralization, washing)Simplified (enzyme filtration)
Energy IntensityHighLow

Historical Context and Industrial Relevance

The industrial significance of isoamyl isobutyrate dates to the early 20th century with the burgeoning flavor and fragrance industry. Its recognition by the Flavor and Extract Manufacturers Association (FEMA #3507) in the 1960s codified its safety approval for food use, cementing its commercial status [7] [8]. Today, it holds regulatory approvals including FDA GRAS status, EU food flavoring authorization, and Kosher certification, facilitating its global use [7] [8].

The compound's industrial relevance spans multiple sectors:

  • Flavor Industry: As a key flavor compound, it imparts fruity notes essential in banana, pear, and strawberry flavor formulations for baked goods, candies, beverages, and dairy products. Its low odor threshold (approximately 0.1 ppm) ensures significant sensory impact even at minute concentrations [5] [7].

  • Fragrance Industry: Incorporated in fine perfumes, personal care products (shampoos, lotions), and cosmetic formulations for its fruity top notes and ability to blend harmoniously with floral and woody scent components. The compound exhibits moderate persistence in fragrance matrices [7] [8].

  • Pharmaceuticals: Functions as a biocompatible solvent and excipient enhancing drug solubility. Its ester functionality makes it suitable for use in encapsulation matrices and as a carrier for active pharmaceutical ingredients [7] [8].

  • Chemical Synthesis: Serves as a versatile solvent for organic reactions and a building block for synthesizing more complex molecules. Its branched structure provides steric hindrance useful in chiral syntheses [6] [8].

Properties

CAS Number

2050-01-3

Product Name

Isoamyl isobutyrate

IUPAC Name

3-methylbutyl 2-methylpropanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

VFTGLSWXJMRZNB-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C(C)C

Solubility

No information

Synonyms

3-Methylbutyl isobutyrate

Canonical SMILES

CC(C)CCOC(=O)C(C)C

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